molecular formula C20H17Cl2N3O2 B15018004 N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B15018004
M. Wt: 402.3 g/mol
InChI Key: OHRKVEDZXDCBTI-BHGWPJFGSA-N
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Description

N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C20H17Cl2N3O2/c1-13-3-2-4-15(9-13)23-12-20(26)25-24-11-16-6-8-19(27-16)17-10-14(21)5-7-18(17)22/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+

InChI Key

OHRKVEDZXDCBTI-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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